2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S15927413
CAS No.
M.F
C15H21BO2S
M. Wt
276.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-t...

Product Name

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-(3,4-dihydro-2H-thiochromen-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C15H21BO2S

Molecular Weight

276.2 g/mol

InChI

InChI=1S/C15H21BO2S/c1-14(2)15(3,4)18-16(17-14)12-9-5-7-11-8-6-10-19-13(11)12/h5,7,9H,6,8,10H2,1-4H3

InChI Key

LFGDYUZPNDARHR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCS3

The compound 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its unique structure that integrates a dioxaborolane moiety with a benzothiopyran derivative. The molecular formula for this compound is C14H21BO4SC_{14}H_{21}BO_4S, and it has a molecular weight of approximately 278.3 g/mol. This compound features a dioxaborolane ring, which is known for its role in various

Such as:

  • Cross-coupling reactions: Dioxaborolanes can participate in Suzuki-Miyaura coupling reactions, where they react with aryl or vinyl halides to form biaryl compounds.
  • Nucleophilic substitutions: The boron atom can be replaced by nucleophiles in reactions that lead to the formation of new carbon-nucleophile bonds.
  • Hydrolysis: In the presence of water, dioxaborolanes can hydrolyze to form alcohols and boric acid derivatives.

The presence of the benzothiopyran moiety may also influence the reactivity and selectivity of these reactions due to its electronic properties.

  • Antioxidant properties: Benzothiopyrans may exhibit free radical scavenging activity.
  • Antimicrobial effects: Some derivatives show potential as antimicrobial agents.
  • Pharmacological activities: Related compounds have been studied for their potential roles in treating conditions such as cancer and inflammation.

Further studies are required to elucidate the specific biological effects of this compound.

The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be approached through several synthetic routes:

  • Boronation Reaction:
    • Start with a suitable benzothiopyran precursor.
    • React with boron reagents (e.g., trialkyl borates) under controlled conditions to introduce the boron functionality.
  • Formation of Dioxaborolane:
    • The dioxaborolane ring can be formed by reacting a hydroxylated intermediate with boron trioxide or other boron sources in the presence of an acid catalyst.
  • Functionalization:
    • Post-synthesis modifications can be performed to enhance biological activity or solubility.

The applications of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

  • Organic synthesis: As a building block in the synthesis of complex organic molecules.
  • Pharmaceutical development: Potential use in drug discovery due to its unique structure and possible biological activity.
  • Material science: Investigation into its properties for applications in polymers or other materials.

Similar compounds include:

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • CAS No.: 517874-21-4
    • This compound shares the dioxaborolane structure but has a different aromatic substituent.
  • Piperazine derivatives containing benzothiopyran
    • These compounds often exhibit different pharmacological profiles due to variations in their substituents and functional groups.

Comparison Table

Compound NameStructure TypeUnique Features
2-(3,4-dihydro-2H-benzothiopyran)Benzothiopyran derivativePotential antioxidant activity
2-(2,3-Dihydrobenzo[b][1,4]dioxin)DioxaborolaneDifferent aromatic system
Piperazine derivativesPiperazine-basedVarying pharmacological activities

This compound stands out due to its unique combination of a dioxaborolane ring with a benzothiopyran moiety that may offer novel pathways for synthesis and biological activity not present in other similar compounds. Further research is needed to explore its full potential and applications.

Hydrogen Bond Acceptor Count

3

Exact Mass

276.1355312 g/mol

Monoisotopic Mass

276.1355312 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-15

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